Cy3 DBCO, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cy3 DBCO is a fluorescent probe that binds to tryptophan residues on the surface of cells . It is used for the detection of human pathogenic viruses, such as HIV and influenza, and bacterial cells, including Mycobacterium tuberculosis . It is also an azide reactive probe used for imaging azide-tagged biomolecules via a copper-free “click reaction” .

Synthesis Analysis

The conjugation reaction between an antibody and an oligonucleotide, a state-of-the-art copper-free click chemistry reaction, was performed using dibenzocyclooctyne (DBCO) and an azide .Molecular Structure Analysis

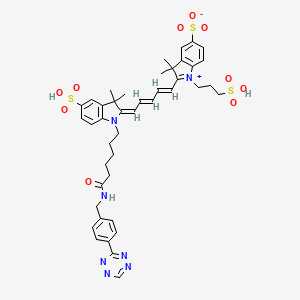

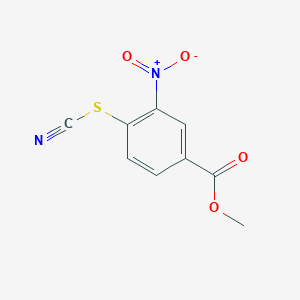

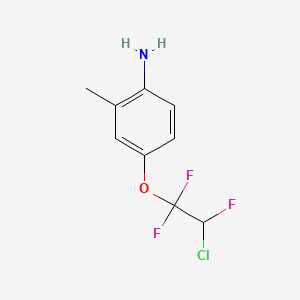

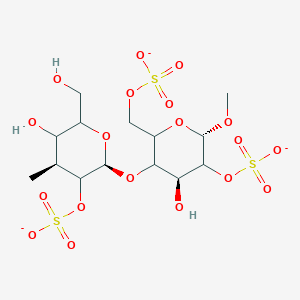

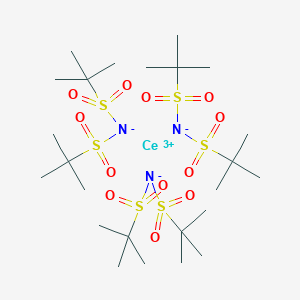

The molecular formula of Cy3 DBCO is C50H54N4O11S3 . The molecular weight is 983.2 g/mol . The structure is complex, with multiple rings and functional groups .Chemical Reactions Analysis

DBCO moiety in Cy3 DBCO reacts with azides to form a stable triazole . This reaction does not require a Cu-catalyst or elevated temperatures .Physical And Chemical Properties Analysis

Cy3 DBCO is a red solid . It is soluble in water, DMSO, DMF, and DCM . Its fluorescence is pH-insensitive from pH 4 to pH 10 .科学研究应用

1. Attachment of Biomolecules in Magnetic Tweezers Cy3 DBCO has been used in a novel attachment method for biomolecules in magnetic tweezers . In this method, a DBCO-tagged DNA molecule is bound to an azide-functionalized surface . This technique allows for covalently attaching DNA to a flow cell surface . The resulting tethers are torsionally constrained and can withstand very high forces, making it suitable for high-force single-molecule experiments .

Biomedical Applications

Cy3 DBCO has been used in copper-free click chemistry for various biomedical applications . This includes in vitro, in vivo, and ex vivo applications . Copper-free click chemistry enables fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts .

Surface Labeling of Live Cells

Cy3 DBCO is ideal for surface labeling of live cells . It minimizes damage to fluorescent proteins like GFP or R-PE . The Cy3 DBCO reacts with azide via a Strain-promoted Azide-Alkyne Click Chemistry reaction (SPAAC) .

Formation of Stable Triazole Linkage

Cyclooctynes, such as Cy3 DBCO, are useful in strain-promoted copper-free azide-alkyne cycloaddition reactions . This dibenzocyclooctyne will react with azide-functionalized compounds or biomolecules without the need for a Cu (I) catalyst to result in a stable triazole linkage .

Imaging Azide-tagged Biomolecules

Cy3 DBCO is an azide reactive probe used for imaging azide-tagged biomolecules via a copper-free “click reaction” . The DBCO moiety reacts with azides to form a stable triazole and does not require Cu-catalyst or elevated temperatures . This red fluorescent probe is water-soluble, and its fluorescence is pH-insensitive from pH 4 to pH 10 .

6. Specific Labelling of Cellular Target Proteins Click chemistry, including the use of Cy3 DBCO, allows for specific labelling of cellular target proteins . This enables the study of drug target engagement with drug surrogates in live cells .

作用机制

Target of Action

Cy3 DBCO, also known as DBCO-Sulfo-Cy3, is a derivative of the Cyanine3 fluorophore . The primary targets of Cy3 DBCO are azide-containing molecules or compounds . These targets are often biomolecules that have been tagged with an azide group for the purpose of detection or imaging .

Mode of Action

Cy3 DBCO interacts with its targets through a copper-free “click chemistry” reaction . Specifically, the DBCO (dibenzocyclooctyne) moiety in Cy3 DBCO reacts with azides to form a stable triazole . , making it a convenient method for labeling azide-tagged biomolecules.

Biochemical Pathways

The interaction between Cy3 DBCO and azide-tagged biomolecules results in the formation of a stable triazole linkage . This process is part of the strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . The formation of this linkage allows for the detection or imaging of the azide-tagged biomolecules, providing valuable information about their location and behavior within a biological system .

Pharmacokinetics

It’s known that cy3 dbco is water-soluble , which can influence its bioavailability and distribution within a biological system. Its fluorescence is pH-insensitive from pH 4 to pH 10

Result of Action

The result of Cy3 DBCO’s action is the successful labeling of azide-tagged biomolecules, allowing for their detection or imaging . This can provide valuable insights into the location, behavior, and interactions of these biomolecules within a biological system .

Action Environment

The action of Cy3 DBCO is influenced by environmental factors such as the presence of azide-tagged biomolecules and the pH of the environment . Its water solubility allows it to be used in aqueous environments , and its pH-insensitivity enables it to function effectively in environments with a pH between 4 and 10 .

安全和危害

未来方向

属性

IUPAC Name |

2-[(E,3E)-3-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H54N4O11S3/c1-49(2)40-32-38(67(60,61)62)23-25-43(40)52(45(49)18-12-19-46-50(3,4)41-33-39(68(63,64)65)24-26-44(41)53(46)30-13-31-66(57,58)59)29-11-5-6-20-47(55)51-28-27-48(56)54-34-37-16-8-7-14-35(37)21-22-36-15-9-10-17-42(36)54/h7-10,12,14-19,23-26,32-33H,5-6,11,13,20,27-31,34H2,1-4H3,(H3-,51,55,57,58,59,60,61,62,63,64,65) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLGTQOHAQKUOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H54N4O11S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

983.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cy3 DBCO | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)